



validating ZMYND19 antibody specificity and cross-reactivity

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Compound of Interest		
Compound Name:	Zndm19	
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ZMYND19 Antibody Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity and cross-reactivity of ZMYND19 antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of ZMYND19 in Western Blotting?

A1: The canonical ZMYND19 protein has a predicted molecular weight of approximately 26.4 kDa.[1] However, the apparent molecular weight on a Western Blot may vary depending on post-translational modifications and experimental conditions.

Q2: In which cellular compartments is ZMYND19 localized?

A2: ZMYND19 has been reported to be localized in the cytoplasm and at the lysosomal membrane.[1][2][3]

Q3: What are the known interaction partners of ZMYND19?

A3: ZMYND19 is known to interact with MKLN1 and Raptor as part of the mTORC1 signaling pathway.[4][5] It also binds to the C-terminus of the melanin-concentrating hormone receptor-1 (MCHR1) and the N-termini of alpha- and beta-tubulin.



Q4: Are there any known paralogs of ZMYND19 that could cause cross-reactivity?

A4: Yes, ZMYND10 is a known paralog of ZMYND19. Due to sequence similarity, there is a potential for cross-reactivity. It is crucial to validate the specificity of your ZMYND19 antibody to ensure it does not cross-react with ZMYND10.

Q5: What positive and negative controls can I use for ZMYND19 antibody validation?

A5:

- Positive Controls: Cell lysates from tissues known to express ZMYND19, such as the brain, testis, placenta, heart, liver, skeletal muscle, kidney, and stomach.[1] Overexpression lysates of ZMYND19 can also serve as a robust positive control.[6]
- Negative Controls: Cell lysates from ZMYND19 knockout (KO) or knockdown (KD) cells are the gold standard for confirming antibody specificity.

Antibody Performance Comparison

Vendor	Antibody Type	Application	Recommend ed Dilution	Observed Molecular Weight	Notes
Vendor A	Rabbit Polyclonal	WB, IHC, IF	WB: 1:1000 - 1:2000	~27 kDa	Validated on human samples.
Vendor B	Mouse Monoclonal	WB, ELISA	WB: 1 μg/mL	~26.4 kDa	Immunogen is the full- length human ZMYND19 protein.
Vendor C	Rabbit Polyclonal	WB	1.0 μg/ml	Not specified	Tested with transfected 293T cell lysate.[6]



Note: The optimal antibody dilution and observed molecular weight can vary based on the experimental setup, sample type, and detection method. It is highly recommended to perform an initial antibody titration to determine the optimal concentration for your specific experiment.

Experimental Protocols Western Blotting Protocol for ZMYND19 Validation

This protocol is a general guideline for validating a ZMYND19 antibody by Western Blotting.

- 1. Sample Preparation:
- Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE:

- Load 20-30 μg of protein lysate per lane on a 12% SDS-polyacrylamide gel.
- Include a positive control (e.g., ZMYND19 overexpression lysate) and a negative control (e.g., ZMYND19 KO lysate).
- Run the gel at 100-120V until the dye front reaches the bottom.
- 3. Protein Transfer:
- Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
- Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's instructions.
- 4. Blocking:
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- 5. Primary Antibody Incubation:
- Dilute the ZMYND19 primary antibody in the blocking buffer at the recommended concentration (or a range of dilutions for initial titration).
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.



6. Washing:

- Wash the membrane three times for 10 minutes each with TBST.
- 7. Secondary Antibody Incubation:
- Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
- 8. Washing:
- Wash the membrane three times for 10 minutes each with TBST.
- 9. Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Capture the signal using a chemiluminescence imager or X-ray film.

Immunofluorescence (IF) Protocol for ZMYND19

This protocol provides a general framework for ZMYND19 staining in cultured cells.

- 1. Cell Culture and Fixation:
- Grow cells on glass coverslips in a multi-well plate.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- 2. Permeabilization:
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- 3. Blocking:
- Wash the cells three times with PBS.
- Block with 1% BSA in PBS for 30-60 minutes at room temperature.
- 4. Primary Antibody Incubation:



- Dilute the ZMYND19 primary antibody in the blocking buffer.
- Incubate the coverslips with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- 5. Washing:
- Wash the cells three times with PBS.
- 6. Secondary Antibody Incubation:
- Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
- 7. Counterstaining and Mounting:
- · Wash the cells three times with PBS.
- Counterstain the nuclei with DAPI for 5 minutes.
- · Wash twice with PBS.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- 8. Imaging:
- Visualize the staining using a fluorescence microscope with the appropriate filters.

Immunoprecipitation (IP) Protocol for ZMYND19

This protocol outlines the basic steps for immunoprecipitating ZMYND19.

- 1. Cell Lysis:
- Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- 2. Pre-clearing (Optional but Recommended):
- Incubate the cell lysate with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.
- Centrifuge or use a magnetic rack to separate the beads and collect the pre-cleared lysate.
- 3. Immunoprecipitation:



- Add the ZMYND19 primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

4. Washing:

- Pellet the beads by centrifugation or magnetic separation.
- Wash the beads 3-5 times with cold IP lysis buffer.

5. Elution:

- Elute the immunoprecipitated proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Pellet the beads and collect the supernatant containing the eluted proteins for subsequent analysis by Western Blotting.

Troubleshooting Guides Western Blotting



Problem	Possible Cause	Solution
No Signal or Weak Signal	Insufficient protein loaded	Increase the amount of protein loaded per lane.
Low antibody concentration	Increase the primary or secondary antibody concentration, or incubate the primary antibody overnight at 4°C.	
Inefficient protein transfer	Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.	
High Background	Insufficient blocking	Increase blocking time or try a different blocking agent (e.g., 5% BSA).
High antibody concentration	Decrease the concentration of the primary or secondary antibody.	
Insufficient washing	Increase the number and duration of washes.	_
Non-specific Bands	Antibody cross-reactivity	Use a more specific antibody. Perform peptide blocking to confirm specificity.
Protein degradation	Prepare fresh lysates and always include protease inhibitors.	

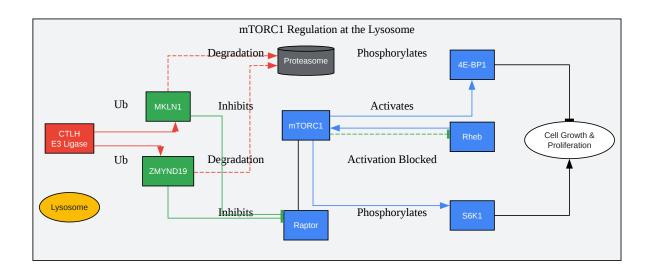
Immunofluorescence



Problem	Possible Cause	Solution
No Staining	Ineffective fixation/permeabilization	Optimize fixation and permeabilization conditions for your cell type.
Low antibody concentration	Increase the primary antibody concentration or incubation time.	
High Background	Insufficient blocking	Increase blocking time and use serum from the same species as the secondary antibody.
Non-specific secondary antibody binding	Include a control with only the secondary antibody to check for non-specific binding.	
Photobleaching	Excessive exposure to light	Minimize light exposure and use an anti-fade mounting medium.

Visualizations

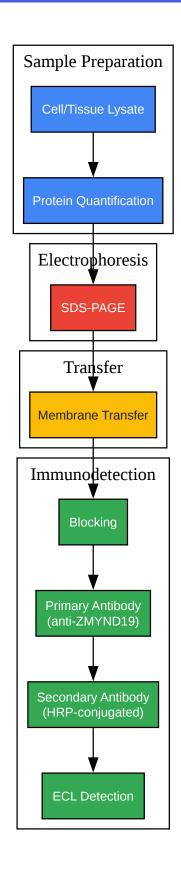




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Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling.

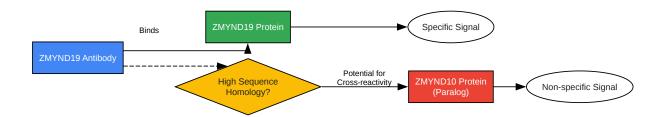




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Caption: Workflow for ZMYND19 validation by Western Blotting.





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Caption: Logic for assessing ZMYND19 antibody cross-reactivity.

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